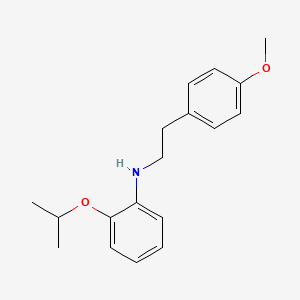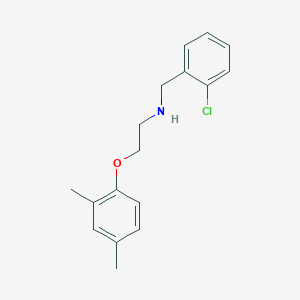![molecular formula C19H25NO2 B1385357 N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine CAS No. 1040687-96-4](/img/structure/B1385357.png)
N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
Overview
Description
N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine, also known as 4-Methoxy-N-{4-[(pentyloxy)methyl]phenyl}benzylamine, is an organic compound composed of an amine group, a benzene ring, and a phenyl group with a methoxy substituent. It is a versatile intermediate compound that is used in a variety of applications, including pharmaceuticals, agrochemicals, and cosmetics. It has been studied extensively in recent years due to its potential therapeutic applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been well documented.
Scientific Research Applications
Melanin Biosynthesis Inhibition and Skin Whitening
N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine has been investigated for its potential effects on melanin biosynthesis. A study found that a compound structurally similar to N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine, namely (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, exhibited inhibitory effects on tyrosinase activity. Tyrosinase is an enzyme critical in the melanin production process. The compound also showed a UV-blocking effect, specifically in the UV-B band, and demonstrated superoxide dismutase (SOD)-like activity, which is crucial in protecting against auto-oxidation. These findings suggest the potential use of such compounds as skin whitening agents due to their ability to inhibit melanin production in cells (Choi et al., 2002).
Potential in Chemical Synthesis
The compound and its derivatives have been studied for their roles in chemical synthesis. For instance, p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine were synthesized, indicating the compound's utility in forming more complex chemical structures. This study highlights the compound's potential as a building block in organic synthesis, leading to a wide range of chemical compounds with varied applications (Agekyan & Mkryan, 2015).
Anticancer Potential
Another significant application area for N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine is in cancer treatment. A compound similar in structure, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and showed promising results as an anticancer agent. The compound demonstrated excellent blood-brain barrier penetration and was highly efficacious in human MX-1 breast and other mouse xenograft cancer models. This finding opens avenues for the development of new anticancer drugs based on the structural framework of N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine (Sirisoma et al., 2009).
properties
IUPAC Name |
4-methoxy-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-5-14-22-19-10-6-16(7-11-19)15-20-17-8-12-18(21-2)13-9-17/h6-13,20H,3-5,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILYKQZDEIOBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)



![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)


![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)

![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)
![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)